molecular formula C18H24N2O3 B1387432 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170842-40-6

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No. B1387432
CAS RN: 1170842-40-6
M. Wt: 316.4 g/mol
InChI Key: DWBODAWVEXJKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” is not available in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. The specific chemical reactions of “this compound” are not available in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and other characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved sources .

Scientific Research Applications

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid has been used in scientific research to study a variety of biological processes. It has been used to investigate the effects of different drugs on enzyme inhibition, signal transduction, and cell death. This compound has also been used to study the effects of different drugs on neurotransmitter release, receptor binding, and gene expression.

Advantages and Limitations for Lab Experiments

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid has several advantages for laboratory experiments. It is easy to synthesize and can be stored for long periods of time. In addition, this compound is relatively non-toxic, making it safe for use in laboratory experiments. However, this compound is not completely non-toxic and should be handled with care. In addition, this compound is not water-soluble and must be dissolved in a solvent before use.

Future Directions

The potential applications of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid in scientific research are vast. Future research could focus on using this compound to study the effects of different drugs on a variety of biological processes, such as enzyme inhibition, signal transduction, and cell death. In addition, future research could also focus on using this compound to study the effects of different drugs on neurotransmitter release, receptor binding, and gene expression. Finally, future research could focus on using this compound to explore the potential therapeutic applications of the compound.

Biochemical Analysis

Biochemical Properties

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that the compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells. Additionally, it has shown binding affinity to various receptors, indicating its potential role in modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further supporting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules . This inhibition leads to cell cycle arrest in the G2/M phase, preventing cells from undergoing mitosis. Additionally, the compound has been shown to modulate the activity of various signaling pathways, including those involved in apoptosis and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, suggesting that they may also contribute to its overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity .

properties

IUPAC Name

1-[(1-ethyl-5-methoxyindol-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-20-12-14(16-10-15(23-2)4-5-17(16)20)11-19-8-6-13(7-9-19)18(21)22/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBODAWVEXJKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
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1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.